2-Phenylethyl 3-hydroxypropanoate

Descripción general

Descripción

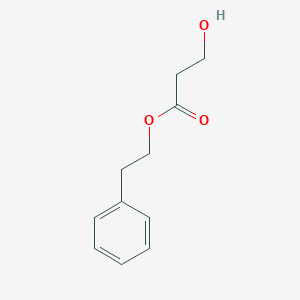

2-Phenylethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and 3-hydroxypropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl group attached to an ethyl chain, which is further connected to a 3-hydroxypropanoate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenylethyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where 2-phenylethanol and 3-hydroxypropanoic acid are continuously fed into the reactor along with an acid catalyst. The ester product is then separated and purified through distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenylethyl 3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-phenylethyl 3-oxopropanoate or 2-phenylethyl 3-carboxypropanoate.

Reduction: Formation of 2-phenylethyl 3-hydroxypropanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Phenylethyl 3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs with ester functionalities.

Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.

Mecanismo De Acción

The mechanism of action of 2-Phenylethyl 3-hydroxypropanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of its characteristic aroma. In biological systems, esters can also undergo hydrolysis to release the corresponding alcohol and acid, which may have further biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylethyl acetate: Another ester with a similar structure but with an acetate group instead of a 3-hydroxypropanoate group.

2-Phenylethyl butyrate: Contains a butyrate group, differing in the length of the carbon chain attached to the ester group.

2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of a 3-hydroxypropanoate group.

Uniqueness

2-Phenylethyl 3-hydroxypropanoate is unique due to the presence of the hydroxyl group on the propanoate chain, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs

Actividad Biológica

2-Phenylethyl 3-hydroxypropanoate (CAS No. 10138-63-3) is an ester compound with potential biological activities that have garnered interest in various fields, including pharmacology and food science. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing metabolic pathways and cellular functions. It is believed to exert its effects through:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, contributing to reduced inflammation in various models.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in numerous diseases.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. For instance:

- Case Study : A study involving rats subjected to induced inflammation showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) after administration of the compound.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| IL-6 (pg/mL) | 120 ± 10 | 70 ± 5 |

| TNF-alpha (pg/mL) | 150 ± 15 | 90 ± 10 |

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements or drugs targeting oxidative stress-related diseases.

- Food Industry : The compound's flavoring properties and safety profile suggest its utility as a natural preservative or flavor enhancer.

Propiedades

IUPAC Name |

2-phenylethyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEYDOIBHUMWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50906104 | |

| Record name | 2-Phenylethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-63-3 | |

| Record name | Hydracrylic acid, phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.